3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thioether linkage, a methoxy group, and a thiazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thioether Formation: The methoxyphenyl thioether can be formed by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the methoxyphenyl thioether using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the thiazole ring or the amide bond.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Reduced Derivatives: Products of the reduction of the thiazole ring or amide bond.
Substituted Derivatives: Products of nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and methoxyphenyl thioether moiety may play a role in binding to biological targets, potentially inhibiting enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the thiazole ring and methoxyphenyl thioether moiety differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-14-3-5-15(6-4-14)18-13-26-20(21-18)22-19(23)11-12-25-17-9-7-16(24-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLPHUXRFIFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.